molecular formula C24H30F2O5S B12773096 Fluocinolone acetonide 21-thiol CAS No. 119137-99-4

Fluocinolone acetonide 21-thiol

Cat. No.: B12773096
CAS No.: 119137-99-4
M. Wt: 468.6 g/mol
InChI Key: ZTHNXPSNTXVFKD-VSXGLTOVSA-N
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Description

Fluocinolone acetonide 21-thiol is a synthetic corticosteroid derivative known for its potent anti-inflammatory and immunosuppressive properties. It is structurally related to fluocinolone acetonide, a widely used corticosteroid in dermatology and ophthalmology. The addition of a thiol group at the 21st position enhances its chemical reactivity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fluocinolone acetonide 21-thiol typically involves the introduction of a thiol group into the fluocinolone acetonide molecule. This can be achieved through various chemical reactions, including thiolation reactions using thiolating agents such as thiourea or thiol-containing compounds under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale thiolation processes, utilizing advanced chemical engineering techniques to optimize reaction efficiency and product quality. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Fluocinolone acetonide 21-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert disulfides back to thiols.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Regenerated thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Fluocinolone acetonide 21-thiol has diverse applications in scientific research, including:

Mechanism of Action

Fluocinolone acetonide 21-thiol exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Fluocinolone acetonide 21-thiol can be compared with other corticosteroid derivatives:

    Fluocinolone Acetonide: The parent compound, widely used in dermatology and ophthalmology for its potent anti-inflammatory effects.

    Triamcinolone Acetonide: Another corticosteroid with similar applications but differing in potency and side effect profile.

    Dexamethasone: A highly potent corticosteroid used in various inflammatory and autoimmune conditions.

Uniqueness: The presence of the thiol group in this compound enhances its chemical reactivity and potential for targeted therapeutic applications, making it a unique and valuable compound in both research and clinical settings .

Properties

CAS No.

119137-99-4

Molecular Formula

C24H30F2O5S

Molecular Weight

468.6 g/mol

IUPAC Name

(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-8-(2-sulfanylacetyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

InChI

InChI=1S/C24H30F2O5S/c1-20(2)30-19-9-13-14-8-16(25)15-7-12(27)5-6-21(15,3)23(14,26)17(28)10-22(13,4)24(19,31-20)18(29)11-32/h5-7,13-14,16-17,19,28,32H,8-11H2,1-4H3/t13-,14-,16-,17-,19+,21-,22-,23-,24+/m0/s1

InChI Key

ZTHNXPSNTXVFKD-VSXGLTOVSA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CS)C[C@@H](C5=CC(=O)C=C[C@@]53C)F)F)O

Canonical SMILES

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CS)C)O)F)C)F)C

Origin of Product

United States

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